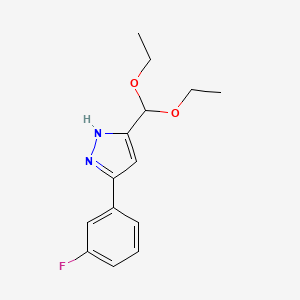

3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(diethoxymethyl)-3-(3-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O2/c1-3-18-14(19-4-2)13-9-12(16-17-13)10-6-5-7-11(15)8-10/h5-9,14H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVILWZYLFFMDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=NN1)C2=CC(=CC=C2)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Properties of fluorinated phenyl pyrazole acetals

An In-Depth Technical Guide to the Properties of Fluorinated Phenyl Pyrazole Acetals

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Convergence of Fluorine, Pyrazoles, and Acetals in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of conditions.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic and pharmacological profiles.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This has made fluorinated compounds a major focus in the development of new pharmaceuticals and agrochemicals.[3][4]

This guide delves into the synthesis, properties, and applications of a unique class of compounds: fluorinated phenyl pyrazole acetals . By combining the privileged pyrazole scaffold with the modulating effects of fluorine and the versatile acetal functional group, these molecules offer a rich design space for the creation of novel bioactive agents. This document provides a comprehensive overview of their chemical synthesis, detailed spectroscopic and structural characterization, and a survey of their biological activities, with a focus on the underlying structure-activity relationships.

Synthesis of Fluorinated Phenyl Pyrazole Acetals: A Two-Stage Approach

The synthesis of fluorinated phenyl pyrazole acetals is typically achieved through a two-stage process: first, the construction of the core fluorinated phenyl pyrazole carbaldehyde, followed by the conversion of the aldehyde to the desired acetal.

Stage 1: Synthesis of Fluorinated Phenyl Pyrazole Carbaldehydes

A robust and widely used method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of an activated aromatic or heteroaromatic compound using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

The general synthetic pathway commences with the reaction of a substituted acetophenone with a phenylhydrazine to form a phenylhydrazone intermediate. This intermediate then undergoes cyclization and formylation in the presence of the Vilsmeier-Haack reagent to yield the desired 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[6]

Stage 2: Acetal Formation

The conversion of the synthesized fluorinated phenyl pyrazole carbaldehydes to their corresponding acetals is typically achieved through an acid-catalyzed reaction with an alcohol.[7] This reaction is reversible, and to drive the equilibrium towards the acetal product, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or molecular sieves.[7]

The choice of alcohol determines the nature of the resulting acetal. For example, reaction with methanol or ethanol will yield the corresponding dimethyl or diethyl acetal, while reaction with a diol, such as ethylene glycol, will produce a cyclic acetal.

Spectroscopic Properties: Elucidating the Molecular Architecture

The structural characterization of fluorinated phenyl pyrazole acetals relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure determination of these molecules. The key nuclei for analysis are ¹H, ¹³C, and ¹⁹F.

¹H NMR:

-

Acetal Proton: The proton of the acetal group (CH(OR)₂) typically appears as a singlet in the range of δ 5.5-6.5 ppm.

-

Pyrazole Ring Proton: The proton at the C5 position of the pyrazole ring usually resonates as a singlet around δ 8.0-8.5 ppm.[6]

-

Phenyl Ring Protons: The protons of the phenyl rings exhibit complex multiplet patterns in the aromatic region (δ 7.0-8.0 ppm), with their chemical shifts influenced by the position and nature of the fluorine substituents.

-

Alkyl Protons of the Acetal: The protons of the alkoxy groups of the acetal will show characteristic signals in the upfield region of the spectrum.

¹³C NMR:

-

Acetal Carbon: The carbon of the acetal group (CH(OR)₂) typically appears in the range of δ 95-110 ppm.

-

Pyrazole Ring Carbons: The carbons of the pyrazole ring resonate at characteristic chemical shifts, with the carbon bearing the aldehyde/acetal group appearing further downfield.

-

Phenyl Ring Carbons: The carbons of the fluorinated phenyl ring will show characteristic C-F coupling. The magnitude of the coupling constant (¹JCF, ²JCF, ³JCF, etc.) provides valuable information about the position of the fluorine atom.[8]

¹⁹F NMR:

-

¹⁹F NMR is particularly informative for confirming the presence and chemical environment of the fluorine atoms. The chemical shifts of fluorine are highly sensitive to their electronic surroundings.[9] For organofluorine compounds, the chemical shift range is typically between -50 to -220 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

C-O Stretching (Acetal): Strong C-O stretching bands are typically observed in the region of 1000-1200 cm⁻¹.

-

C-F Stretching: The C-F stretching vibration gives rise to a strong absorption band, usually in the range of 1000-1400 cm⁻¹.

-

Aromatic C=C Stretching: Bands corresponding to the C=C stretching of the aromatic rings are observed in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed above and below 3000 cm⁻¹, respectively.

Physicochemical and Structural Properties

The combination of a fluorinated phenyl group, a pyrazole ring, and an acetal moiety imparts unique physicochemical and structural properties to these molecules.

Impact of Fluorination

The introduction of fluorine can significantly influence several key properties:

-

Lipophilicity: Fluorine substitution can either increase or decrease lipophilicity depending on the molecular context. In many cases, it enhances lipophilicity, which can improve membrane permeability.

-

Metabolic Stability: The high strength of the C-F bond often makes fluorinated compounds more resistant to metabolic degradation, leading to a longer biological half-life.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.

The Role of the Acetal Group

The acetal group serves multiple purposes:

-

Prodrug Strategy: Acetals can act as prodrugs, being stable under neutral conditions but hydrolyzing under acidic conditions (such as those found in some cellular compartments or pathological tissues) to release the parent aldehyde, which may be the active form of the molecule.

-

Modulation of Physicochemical Properties: The acetal group can be modified to fine-tune solubility and other physicochemical properties. For example, the incorporation of more polar alkoxy groups can increase aqueous solubility.

Three-Dimensional Structure

X-ray crystallography studies on related pyrazole derivatives have provided insights into their three-dimensional conformations.[10][11][12][13][14] The phenyl rings are typically not coplanar with the pyrazole ring, adopting a twisted conformation. The specific torsion angles are influenced by the nature and position of the substituents. Understanding the preferred conformation is crucial for rational drug design and for modeling interactions with biological targets.

Biological Activities and Structure-Activity Relationships (SAR)

Fluorinated phenyl pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, insecticidal, and antifungal properties. While data specifically on the acetal derivatives is more limited, the available information, combined with the extensive research on related compounds, allows for the elucidation of key structure-activity relationships.

Anticancer Activity

Several studies have highlighted the potential of fluorinated pyrazole derivatives as anticancer agents.[8][15][16][17] For example, a novel 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal of andrographolide has been shown to exhibit potent anticancer activity.

Structure-Activity Relationship Insights:

-

The presence of a fluorinated phenyl group at the 3-position of the pyrazole ring appears to be crucial for anticancer activity.

-

The nature of the substituent on the N1-phenyl ring also plays a significant role in modulating the activity.

-

The acetal moiety, in this context, may serve to improve the pharmacokinetic properties of the parent andrographolide scaffold.

Insecticidal Activity

Phenylpyrazole insecticides, such as fipronil, are a major class of crop protection agents.[2][18] They act by blocking GABA-gated chloride channels in insects.[2][19] The introduction of fluorine into the phenylpyrazole scaffold has been a successful strategy for developing new and more effective insecticides.[5]

Structure-Activity Relationship Insights:

-

The substitution pattern on the N-phenyl ring is critical for insecticidal potency. Typically, electron-withdrawing groups, such as trifluoromethyl and halogens, are favored.

-

The nature of the substituent at the 3-position of the pyrazole ring also influences activity.

-

While the acetal functionality is not common in commercial phenylpyrazole insecticides, it could be explored as a means to modify the delivery and environmental fate of these compounds.

Antifungal Activity

Fluorinated pyrazole derivatives have also shown promise as antifungal agents, particularly against phytopathogenic fungi.[1][20][21][22][23]

Structure-Activity Relationship Insights:

-

The presence and position of fluorine on the phenyl ring can significantly impact the antifungal spectrum and potency.[21]

-

The nature of the substituent at the 5-position of the pyrazole ring is also a key determinant of activity.

-

The aldehyde precursor to the acetal has shown antifungal activity, suggesting that the acetal could act as a prodrug in this context as well.[1][20]

Experimental Protocols

General Procedure for the Synthesis of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes

This protocol is adapted from the work of Zou, et al. (2011).[6]

-

Hydrazone Formation: A solution of the appropriate substituted acetophenone (10 mmol) and (2,6-dichloro-4-trifluoromethyl)phenylhydrazine (10 mmol) in ethanol (50 mL) with a few drops of glacial acetic acid is refluxed for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried.

-

Vilsmeier-Haack Reaction: To a stirred solution of the hydrazone (5 mmol) in anhydrous DMF (15 mL), phosphorus oxychloride (15 mmol) is added dropwise at 0 °C. The reaction mixture is then heated to 80-90 °C for 4-6 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and purified by column chromatography or recrystallization to afford the desired pyrazole-4-carbaldehyde.

General Procedure for the Synthesis of Fluorinated Phenyl Pyrazole Acetals

This is a general protocol based on standard acetal formation chemistry.[7]

-

A solution of the fluorinated phenyl pyrazole carbaldehyde (1 mmol) and the desired alcohol (e.g., methanol, 10 mL for dimethyl acetal) in a suitable solvent (e.g., toluene) is prepared.

-

A catalytic amount of an acid catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid) is added.

-

The reaction mixture is refluxed, and the water formed is removed using a Dean-Stark trap. The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the pure acetal.

Conclusion and Future Outlook

Fluorinated phenyl pyrazole acetals represent a promising class of compounds with a wide range of potential applications in drug discovery and agrochemical development. The strategic combination of the pyrazole scaffold, fluorine substitution, and the acetal functional group provides a powerful platform for the design of novel bioactive molecules with tailored properties.

Future research in this area should focus on:

-

The synthesis and evaluation of a broader range of acetal derivatives to further explore the structure-activity relationships.

-

In-depth studies of the mechanism of action of these compounds in various biological systems.

-

Investigation of the pharmacokinetic and metabolic profiles of these acetals to assess their potential as drug candidates or agrochemicals.

The continued exploration of this unique chemical space is likely to yield new and valuable discoveries in the years to come.

References

- Faria, J. V., et al. (2017). An overview on pyrazole-containing compounds as anticancer agents. European Journal of Medicinal Chemistry, 139, 774-791.

- Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.

-

Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252.[22]

-

Wikipedia. (n.d.). Phenylpyrazole insecticides. Retrieved from [Link]2]

-

Desai, N. C., et al. (2017). Synthesis, characterization and antifungal activity of some fluorine containing 1,3,5-trisubstituted pyrazoline derivatives. World News of Natural Sciences, 10, 86-94.[21]

-

Li, M., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6345.[23]

-

Xu, L., et al. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. Journal of Agricultural and Food Chemistry, 62(16), 3629-3636.[24]

-

Rahisuddin, et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(35), 24587-24603.[19][21]

-

Wang, Y., et al. (2024). Discovery of Trisubstituted N-Phenylpyrazole Containing Diamides with Improved Insecticidal Activity. Journal of Agricultural and Food Chemistry.[5]

-

Huang, Z., et al. (2023). Synthesis, insecticidal activity and toxicity to bees of phenylpyrazoles. Journal of South China Agricultural University, 44(3), 1-9.[18]

-

Titi, A., et al. (2018). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. Bioorganic & Medicinal Chemistry, 26(5), 1034-1046.[15]

-

Cole, L. M., et al. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology, 46(1), 47-54.[19]

-

El-Sayed, M. A. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(3), 475.[16]

-

Abdel-Wahab, B. F., et al. (2022). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 12(11), 6649-6671.[8]

-

Verma, R., & Sahu, J. K. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect, 9(10), e202400347.[4]

-

Ghosh, S., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section E: Crystallographic Communications, 75(5), 654-659.[10]

-

Al-Warhi, T. I., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie-New Crystal Structures, 235(6), 1239-1241.[11]

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529.

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.[25]

-

Claramunt, R. M., et al. (2018). 19F-NMR in solution and solid state of pyrazole derivatives. Magnetic Resonance in Chemistry, 56(10), 969-977.[26]

-

Abu-El-Halawa, R., et al. (2021). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitriles and 2-amino-N'-aryl-1-cyano-1H-pyrazole-4-carboximidamides. Kuwait Journal of Science, 48(3).[12]

- Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Zou, X. J., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(9), 7577-7586.[6]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

- Jian, F., et al. (2008). Synthesis, characterization, crystal structure and DFT studies on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 647-653.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]9]

-

Abad, A., et al. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic Resonance in Chemistry, 43(5), 389-397.[27]

-

Reich, H. J. (n.d.). 19F NMR Chemical Shifts. Retrieved from [Link]]

-

Debnath, A., et al. (2022). Synthetic pathway for fluorinated pyrazole aldehydes. ResearchGate.[28]

-

Al-Ghorbani, M., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(16), 4966.[14]

-

Aggarwal, N., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.[29]

-

Imai, N., et al. (1999). Catalytic asymmetric synthesis of chiral 4-pyrazolylalkanols by the enantioselective alkylation of pyrazole-4-carbaldehydes with dialkylzincs. Tetrahedron: Asymmetry, 10(20), 3975-3980.[30]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. journalskuwait.org [journalskuwait.org]

- 13. scilit.com [scilit.com]

- 14. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, insecticidal activity and toxicity to bees of phenylpyrazoles [journal.scau.edu.cn]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 22. ijpsonline.com [ijpsonline.com]

- 23. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Comprehensive Technical Guide to 5-(3-fluorophenyl)-1H-pyrazole-3-carbaldehyde Diethyl Acetal: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The introduction of a fluorine atom into the pyrazole structure, as in the case of 5-(3-fluorophenyl)-1H-pyrazole-3-carbaldehyde diethyl acetal, can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The diethyl acetal functional group serves as a protecting group for the more reactive carbaldehyde, allowing for selective chemical transformations at other positions of the molecule. This makes it a valuable, albeit transient, building block in the synthesis of more complex and potentially bioactive compounds.

Physicochemical and Spectroscopic Properties

The precise experimental data for 5-(3-fluorophenyl)-1H-pyrazole-3-carbaldehyde diethyl acetal are not extensively documented. However, based on the analysis of structurally similar compounds, the following properties can be predicted:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₄H₁₅FN₂O₂ |

| Molecular Weight | 278.28 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and chloroform.[6] |

| ¹H NMR | Characteristic signals for the pyrazole ring proton, aromatic protons of the fluorophenyl group, and the diethyl acetal group (a quartet and a triplet for the ethyl groups, and a singlet for the acetal proton). |

| ¹³C NMR | Distinct signals for the carbons of the pyrazole ring, the fluorophenyl ring (with C-F coupling), and the diethyl acetal group. |

| IR Spectroscopy | Absence of a strong carbonyl (C=O) stretch (around 1680 cm⁻¹) and presence of C-O and C-N stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

Synthesis Protocol

The synthesis of 5-(3-fluorophenyl)-1H-pyrazole-3-carbaldehyde diethyl acetal can be logically approached in a two-step process: first, the synthesis of the pyrazole-3-carbaldehyde core, followed by the protection of the aldehyde as a diethyl acetal. A common and effective method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.[7][8][9][10][11][12]

Step 1: Synthesis of 5-(3-fluorophenyl)-1H-pyrazole-3-carbaldehyde

This step involves the reaction of a suitable precursor, such as the hydrazone of 3-fluoroacetophenone, with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[13][14][15][16]

Experimental Protocol:

-

Preparation of the Hydrazone: In a round-bottom flask, dissolve 3-fluoroacetophenone (1 equivalent) in ethanol. Add hydrazine hydrate (1.1 equivalents) dropwise while stirring. Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting hydrazone can be used in the next step, often without further purification.

-

Vilsmeier-Haack Formylation: In a separate, dry, three-necked flask equipped with a dropping funnel and a nitrogen inlet, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF) with vigorous stirring.[10] Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Dissolve the hydrazone from the previous step in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.[13]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[10] The precipitated crude product can be collected by filtration, washed with water, and dried.

-

Purification: The crude 5-(3-fluorophenyl)-1H-pyrazole-3-carbaldehyde can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Formation of the Diethyl Acetal

This step involves the protection of the aldehyde functional group using ethanol in the presence of an acid catalyst.[17][18][19]

Experimental Protocol:

-

In a round-bottom flask, suspend 5-(3-fluorophenyl)-1H-pyrazole-3-carbaldehyde (1 equivalent) in a mixture of absolute ethanol (excess) and triethyl orthoformate (which acts as both a reagent and a dehydrating agent).[17]

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or a few drops of concentrated sulfuric acid.

-

Reflux the mixture for 3-5 hours, monitoring the disappearance of the starting aldehyde by TLC.

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as triethylamine or a saturated sodium bicarbonate solution.

-

Remove the excess ethanol and other volatiles under reduced pressure.

-

Purification: The resulting crude 5-(3-fluorophenyl)-1H-pyrazole-3-carbaldehyde diethyl acetal can be purified by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The 5-(3-fluorophenyl)-1H-pyrazole-3-carbaldehyde diethyl acetal is a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The protected aldehyde at the 3-position allows for selective functionalization at other sites of the pyrazole ring, such as the N1 position.

-

Scaffold for Bioactive Molecules: The core structure can be elaborated to synthesize compounds targeting a range of biological pathways. Pyrazole derivatives have been investigated as inhibitors of various enzymes and receptors.[3][4]

-

Development of Novel Therapeutics: The fluorophenyl group can enhance interactions with protein targets and improve pharmacokinetic properties. This makes derivatives of this compound promising candidates for the development of new anti-inflammatory, anticancer, and antimicrobial agents.[2][5]

Safety and Handling

While specific safety data for 5-(3-fluorophenyl)-1H-pyrazole-3-carbaldehyde diethyl acetal is unavailable, the safety precautions for structurally related pyrazole carbaldehydes should be followed. These compounds are generally considered hazardous.

-

General Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[20][21][22]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[21][22] Work in a well-ventilated area or under a fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[22] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[23]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[21][22]

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[22][23]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21][22]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[21][22]

-

Conclusion

5-(3-fluorophenyl)-1H-pyrazole-3-carbaldehyde diethyl acetal represents a valuable, though likely transient, intermediate in the synthesis of novel fluorinated pyrazole derivatives for drug discovery and development. Its synthesis via the Vilsmeier-Haack reaction followed by acetal protection is a chemically sound and feasible approach. The inherent biological potential of the fluorinated pyrazole scaffold, combined with the synthetic versatility offered by the protected carbaldehyde, makes this compound and its derivatives a promising area for further research in medicinal chemistry.

References

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews: Journal of Medicinal and Organic Chemistry.

- What is Pyrazole? Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024, January 18). Royalchem.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research.

- Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu.

- El-Sayed, M. A.-A., et al. (2018).

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

- Troubleshooting guide for the Vilsmeier-Haack formyl

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024, March 1). MDPI.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.

- 1-Methyl-1H-pyrazole-4-carbaldehyde - Safety Data Sheet. (2025, July 26). ChemicalBook.

- SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carbaldehyde. (2025, December 20). Fisher Scientific.

- MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Capot Chemical.

- Calculated Physicochemical Properties.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30).

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). PMC.

- Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica.

- Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science.

- Fluorinated Pyrazoles: From Synthesis to Applications.

- QC-1688 p.

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13).

- Safety Data Sheet - 1-propyl-1H-pyrazole-3-carbaldehyde. (2024, December 19). Fluorochem.

- Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses Procedure.

- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot

- Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025, June 4).

- Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). -ORCA - Cardiff University.

- Synthesis and Activity of Pyrazole Carbaldehydes. Scribd.

- Synthesis, Characterization of Ethyl 5-(substituted)

- Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020, August 4). Jordan Journal of Chemistry (JJC).

- Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. (2023, May 19). Taylor & Francis.

- Dimethyl Acetals. Organic Chemistry Portal.

- A REVIEW ON PYRAZOLE AN ITS DERIV

- Acetal Protecting Group & Mechanism –. (2024, October 10). Total Synthesis.

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Deriv

- 17.8: Acetals as Protecting Groups. (2019, May 10). Chemistry LibreTexts.

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. rroij.com [rroij.com]

- 3. royal-chem.com [royal-chem.com]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. banglajol.info [banglajol.info]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. Dimethyl Acetals [organic-chemistry.org]

- 18. total-synthesis.com [total-synthesis.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 23. combi-blocks.com [combi-blocks.com]

Technical Guide: Stability of Diethoxymethyl Group in Pyrazole Derivatives

This guide details the stability, electronic characteristics, and manipulation of the diethoxymethyl group within pyrazole derivatives. It distinguishes between the two fundamentally different contexts of this group: as a nitrogen-protecting group (aminal) and as a carbon-substituent (masked aldehyde) .

Executive Summary

In pyrazole chemistry, the term "diethoxymethyl" refers to two distinct chemical entities with opposing stability profiles:

-

N-(Diethoxymethyl) (N-CH(OEt)₂): A hemiaminal ether used as a transient protecting group for the pyrazole NH.[1] It is highly acid-labile but stable to strong bases (e.g.,

-BuLi). -

C-(Diethoxymethyl) (C-CH(OEt)₂): A diethyl acetal serving as a masked aldehyde.[1] It is highly stable to base and nucleophiles.[1] Uniquely, its acid hydrolysis is often slower than phenyl analogs due to the electrostatic repulsion generated by the protonated pyrazole ring.

Part 1: The N-(Diethoxymethyl) Group (Protecting Group)[2]

Chemical Nature

When attached to the pyrazole nitrogen (N1), the diethoxymethyl group forms a hemiaminal ether . Unlike a standard acetal, the carbon center is bonded to both an oxygen and a nitrogen.

-

Reactivity: The lone pair on the pyrazole nitrogen can assist in the expulsion of the ethoxy group, making this group significantly more labile to acid than a C-acetal.

-

Utility: It masks the acidic NH proton, preventing deprotonation by organolithium reagents, thus allowing for regioselective C-lithiation (e.g., at C5).

Stability Profile

| Condition | Stability | Notes |

| Aqueous Acid (pH < 4) | Unstable | Hydrolyzes rapidly to N-formyl or free NH. |

| Strong Base (e.g., | Stable | Resistant to nucleophilic attack; suitable for lithiation.[1] |

| Reduction (NaBH₄) | Stable | Generally survives standard hydride reductions.[1] |

| Silica Gel | Moderate | Can degrade during slow chromatography if silica is acidic.[1] |

Installation & Removal Protocol

Installation: Reflux the pyrazole in neat triethyl orthoformate (HC(OEt)₃) with a catalytic amount of acid (e.g., p-TsOH).

-

Purification: Distillation or rapid filtration through basic alumina.[1]

Deprotection (Standard):

-

Add 1M HCl (1.5 equiv).

-

Stir at RT for 30–60 mins.

Part 2: The C-(Diethoxymethyl) Group (Masked Aldehyde)

Chemical Nature & The "Protonation Penalty"

When attached to a carbon (C3, C4, or C5), the group is a true diethyl acetal . Its hydrolysis mechanism involves the formation of an oxocarbenium ion intermediate.[1]

Critical Mechanistic Insight:

Pyrazoles are basic (pKa ~2.5).[1] In acidic media required for acetal hydrolysis, the pyrazole nitrogen protonates first (

-

The Effect: The formation of the oxocarbenium ion (also positively charged) is destabilized by the adjacent positive charge on the pyrazole ring due to electrostatic repulsion.

-

Result: Pyrazole C-acetals are often more resistant to acid hydrolysis than their benzene analogs, frequently requiring heat or stronger acids to drive the reaction to completion.

Electronic Substituent Effects

The rate of hydrolysis is governed by the electron density of the pyrazole ring:

-

Electron-Donating Groups (e.g., -Me, -OMe): Stabilize the oxocarbenium intermediate

Faster Hydrolysis . -

Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Destabilize the intermediate

Slower Hydrolysis (May require concentrated acid/reflux).

Stability Profile

| Condition | Stability | Notes |

| Dilute Acid (RT) | High | Often inert to 1N HCl at RT (unlike N-acetals). |

| Base (NaOH, KOH) | Excellent | Completely stable; compatible with saponification.[1] |

| Nucleophiles (Grignard) | Excellent | Stable; protects aldehyde from addition.[1] |

| Oxidation | Good | Stable to many oxidants, though strong Lewis acids can cleave it.[1] |

Part 3: Mechanistic Visualization

The following diagram contrasts the hydrolysis pathways. Note the high energy barrier for the C-acetal due to the "Protonation Penalty."

Caption: Comparative hydrolysis pathways. The C-acetal pathway is retarded by the repulsion between the protonated pyrazole ring and the developing positive charge on the oxocarbenium ion.

Part 4: Experimental Protocols

Synthesis of 1-Phenyl-4-(diethoxymethyl)pyrazole (C-Acetal)

Primary method via Vilsmeier-Haack Formylation followed by Acetalization.

-

Formylation: Treat the pyrazole hydrazone with

to generate the 4-formyl pyrazole.[1] Isolate the aldehyde.[1] -

Acetalization:

-

Suspend 4-formylpyrazole (10 mmol) in anhydrous EtOH (20 mL).

-

Add Triethyl Orthoformate (12 mmol) and

(catalytic, 0.5 mmol). -

Checkpoint: Monitor by TLC. The aldehyde spot (usually lower Rf) should disappear.[1]

-

Workup: Cool, neutralize with

, concentrate, and pass through a short plug of basic alumina.

-

Optimized Deprotection of C-Acetals

Standard hydrolysis often fails for electron-deficient pyrazoles.[1] Use this optimized protocol.

Reagents: TFA (Trifluoroacetic acid), DCM, Water. Procedure:

-

Dissolve the acetal (1.0 equiv) in DCM (wet, containing ~1% water).[1]

-

Cool to 0°C.

-

Add TFA (10–20 equiv) dropwise.[1] Note: High acid concentration is needed to overcome the buffering capacity of the pyrazole nitrogen.

-

Warm to RT. If no reaction after 2h, heat to reflux (40°C).[1]

-

Quench: Pour into ice-cold saturated

. Do not concentrate the acidic mixture directly, as the high heat + acid can degrade the aldehyde.

Part 5: Troubleshooting Decision Tree

Use this logic flow to determine the correct handling of your pyrazole derivative.

Caption: Strategic decision tree for handling diethoxymethyl pyrazoles based on attachment point and electronic environment.

References

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal stability profiles).

-

Elguero, J. (2000).[1] Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier.[1] (Authoritative source on pyrazole reactivity and tautomerism).

-

Fustero, S., et al. (2002).[1] "Improved synthesis of 1-(diethoxymethyl)pyrazoles and their use as masked nucleophiles." Journal of Organic Chemistry, 67(13), 4667-4679.

-

Knorr, L. (1883).[1][4] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16, 2597.[1] (Foundational pyrazole synthesis).[1][4][5][6]

-

BenchChem Application Notes. "Deprotection of 1-(Diethoxymethyl)-1H-benzimidazole." (Analogous N-acetal deprotection protocols).

Sources

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epj-conferences.org [epj-conferences.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

Fluorinated Pyrazole Building Blocks: Synthetic Regiocontrol and Medicinal Utility

The following guide is structured to serve as an authoritative technical resource for medicinal chemists. It prioritizes synthetic causality, regiochemical control, and practical application in drug design.

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in small molecule drugs ranging from COX-2 inhibitors to sGC stimulators. The strategic incorporation of fluorine into this manifold—specifically trifluoromethyl (

Part 1: The Strategic Value of Fluorine in Pyrazole Scaffolds

The "Fluorine Effect" on Physicochemical Properties

Replacing a hydrogen or methyl group with fluorine or a trifluoromethyl group is not merely a steric change; it is an electronic overhaul of the heterocycle.

-

Acidity Modulation (pKa): The pyrazole

is weakly acidic. Introduction of an electron-withdrawing group (EWG) like -

Metabolic Blocking: The C4 position of pyrazoles is electron-rich and prone to oxidative metabolism (CYP450-mediated hydroxylation). Fluorination at C4 blocks this "soft spot," extending half-life (

). -

Lipophilicity Tuning: While

decreases basicity,

Table 1: Comparative Physicochemical Impact of Substitution

| Substituent (R) | Electronic Effect ( | Impact on Pyrazole Acidity | Metabolic Stability (C4) | Lipophilicity ( |

| 0.00 | Baseline | Low (Oxidation prone) | Reference | |

| -0.17 | Decreases acidity (raises pKa) | Moderate | +0.5 | |

| +0.06 | Increases acidity slightly | High (Blocked) | +0.14 | |

| +0.54 | Increases acidity significantly | N/A | +1.2 |

Part 2: Synthetic Strategies & Regiocontrol

The most critical challenge in synthesizing trifluoromethylpyrazoles is regioselectivity . The condensation of hydrazines with unsymmetrical fluorinated 1,3-diketones can yield two isomers: 3-trifluoromethyl (

The Mechanistic Divergence

The reaction outcome is dictated by the initial nucleophilic attack of the hydrazine.

-

Electronic Control: The hydrazine

(the stronger nucleophile) typically attacks the most electrophilic carbonyl. The -

Steric/Solvent Control: In protic solvents (EtOH), the reaction is often under thermodynamic control. In aprotic solvents or with specific Lewis acids, kinetic control can be achieved.

Visualization: Regioselectivity Decision Tree

The following diagram illustrates the synthetic pathways to access specific isomers.

Figure 1: Synthetic decision tree for accessing specific fluorinated pyrazole regioisomers.

Part 3: Advanced Experimental Protocols

These protocols are designed to be self-validating . The inclusion of TLC Rf values and characteristic NMR signals allows the chemist to verify success at intermediate stages.

Protocol A: Regioselective Synthesis of 3-(Trifluoromethyl)pyrazole

Targeting the Celecoxib-type core.

Principle: The reaction of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with phenylhydrazine in ethanol generally favors the 5-hydroxy-5-trifluoromethylpyrazoline intermediate, which dehydrates to the 3-trifluoromethyl isomer due to thermodynamic stability.

Materials:

-

4,4,4-Trifluoro-1-(4-sulfamoylphenyl)butane-1,3-dione (1.0 equiv)

-

4-Tolylhydrazine hydrochloride (1.1 equiv)

-

Ethanol (0.5 M concentration)

-

Catalytic HCl (optional, accelerates dehydration)

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with the diketone and ethanol. Stir until fully dissolved.

-

Addition: Add the hydrazine salt in one portion.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor TLC (30% EtOAc/Hexanes). The starting diketone (usually UV active, Rf ~0.4) should disappear. A new, less polar spot (Rf ~0.6) should appear.

-

-

Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo, redissolve in EtOAc, and wash with water.

-

Validation:

-

NMR: Look for a singlet around

-

Regioisomer Check: In the

NMR, the pyrazole C4-H proton typically appears as a singlet around

-

NMR: Look for a singlet around

Protocol B: Synthesis of 4-Fluoropyrazoles via Selectfluor

Late-stage functionalization of the pyrazole core.[1]

Principle: Direct electrophilic fluorination using Selectfluor® is effective for electron-rich pyrazoles. The reaction proceeds via an ionic mechanism.

Materials:

-

1,3,5-Trisubstituted pyrazole (1.0 equiv)

-

Selectfluor® (1.2 equiv)

-

Acetonitrile (MeCN) (dry, 0.2 M)

Step-by-Step Workflow:

-

Preparation: Dissolve the pyrazole substrate in dry MeCN under nitrogen.

-

Fluorination: Add Selectfluor® as a solid in one portion.

-

Reaction: Stir at room temperature for 12 hours. If the substrate is electron-deficient, heat to

.-

Checkpoint: The reaction mixture will turn from a suspension to a clear solution as Selectfluor is consumed and the soluble byproduct is formed.

-

-

Quench: Pour into saturated

solution. Extract with DCM. -

Validation:

-

NMR: A singlet around

-

MS: Observe the characteristic

mass shift (H to F substitution).

-

NMR: A singlet around

Part 4: Case Studies in Drug Discovery

Celecoxib (Celebrex)

-

Target: COX-2 Inhibitor.

-

Structure: 1,5-diaryl-3-trifluoromethylpyrazole.

-

Role of Fluorine: The

group serves two purposes:-

Lipophilicity: Increases binding affinity to the hydrophobic pocket of COX-2.

-

Selectivity: The bulky

helps differentiate the COX-2 active site (which has a side pocket) from COX-1.

-

Vericiguat (Verquvo)[2]

-

Target: Soluble Guanylate Cyclase (sGC) Stimulator.

-

Structure: Fluorinated 1H-pyrazolo[3,4-b]pyridine.

-

Role of Fluorine: The fluorine atom on the fused ring system modulates the electron density of the pyridine ring, influencing the metabolic susceptibility and stacking interactions within the heme-binding domain of sGC.

Optimization Workflow Diagram

The following Graphviz diagram depicts a logical workflow for optimizing a pyrazole hit using fluorination.

Figure 2: Medicinal chemistry optimization workflow for fluorinated pyrazoles.

References

-

Sloop, J. C., et al. (2009).[2] "Microwave-mediated pyrazole fluorinations using Selectfluor." Heteroatom Chemistry. Link

-

Breen, J. R., Sandford, G., et al. (2015).[2] "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives." Synlett. Link

-

Fringuelli, F., et al. (2010). "Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives." Heterocycles. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

FDA Drug Approvals. (2021). "Vericiguat Approval History." FDA.gov. Link

Sources

Strategic Fluorination: The 3-Fluorophenyl Pyrazole Scaffold in Drug Discovery

Topic: 3-Fluorophenyl Pyrazole Derivatives in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster drugs ranging from Celecoxib to Ruxolitinib. Within this class, the 3-fluorophenyl pyrazole motif represents a sophisticated optimization strategy. Unlike the more common 4-fluorophenyl substitution (used primarily to block para-metabolic oxidation), the 3-fluorophenyl isomer offers a unique balance of electronic modulation, lipophilicity (

This guide provides a technical deep-dive into the synthesis, Structure-Activity Relationship (SAR), and therapeutic utility of 3-fluorophenyl pyrazole derivatives, moving beyond basic textbook definitions to field-proven application strategies.

Part 1: The Fluorine Effect – SAR & Mechanistic Rationale[1]

The "Meta" Advantage

In rational drug design, the placement of a fluorine atom on a phenyl ring attached to a pyrazole core is rarely arbitrary. The choice of the 3-position (meta) versus the 2- (ortho) or 4- (para) positions dictates the molecule's physicochemical fate.

| Parameter | 3-Fluorophenyl (Meta) | 4-Fluorophenyl (Para) | 2-Fluorophenyl (Ortho) |

| Metabolic Stability | Moderate (blocks meta-oxidation) | High (blocks primary metabolic soft spot) | Low/Moderate |

| Electronic Effect | Strong | Resonance donation + Induction | Steric + Inductive |

| Conformation | Planar/Free rotation | Planar/Free rotation | Twisted (out-of-plane) due to steric clash |

| pKa Influence | Lowers pyrazole pKa (acidity increase) | Moderate effect | Significant effect |

Expert Insight: The 3-fluorophenyl group is often employed when the 4-position of the phenyl ring is required for other interactions (e.g., hydrogen bonding via a methoxy or sulfamoyl group) or when a twisted conformation (induced by 2-F) disrupts binding affinity. The 3-F atom acts as a "stealth" modulator—increasing lipophilicity and metabolic resistance without altering the global shape of the ligand.

SAR Decision Logic

The following decision tree illustrates when to deploy the 3-fluorophenyl motif during lead optimization.

Figure 1: Strategic decision tree for incorporating fluorine into phenyl-pyrazole scaffolds.

Part 2: Synthetic Architectures & Regioselectivity[2]

The synthesis of 1-(3-fluorophenyl)pyrazoles presents a classic regioselectivity challenge. The reaction of 3-fluorophenylhydrazine with an unsymmetrical 1,3-diketone can yield two isomers: the 1,3-disubstituted and 1,5-disubstituted pyrazole.

The Regioselectivity Challenge

When condensing 3-fluorophenylhydrazine (1) with benzoylacetone (2) , the nucleophilic attack can occur at either carbonyl carbon.

-

Kinetic Control: Often favors the attack of the more nucleophilic hydrazine nitrogen (

) on the more reactive carbonyl (less hindered). -

Thermodynamic Control: Favors the most stable tautomer.

Protocol: Regioselective Synthesis via Fluorinated Solvents

Recent methodologies utilize fluorinated alcohols (TFE or HFIP) to direct regioselectivity without metal catalysts.

Mechanism: The strong hydrogen-bond donating ability of HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) activates the carbonyls differentially and stabilizes the intermediate hemiaminal.

Experimental Workflow:

-

Reagents: 3-Fluorophenylhydrazine hydrochloride (1.0 eq), 1,3-Diketone (1.0 eq), HFIP (Solvent, 0.5 M).

-

Procedure:

-

Dissolve diketone in HFIP.

-

Add hydrazine salt.

-

Stir at room temperature for 2-4 hours.

-

Note: HFIP promotes the formation of the 1,5-isomer with high selectivity (>95:5) in many cases due to specific solvation effects.

-

-

Workup: Evaporate HFIP (recyclable). Purify via flash chromatography (Hexane/EtOAc).

Figure 2: Impact of solvent choice on the regioselectivity of pyrazole formation.

Part 3: Therapeutic Case Studies

Deracoxib (Veterinary NSAID)[3][4]

-

Target: COX-2 (Cyclooxygenase-2) Selective Inhibitor.

-

Structure: 4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide.[1]

-

Role of 3-Fluoro:

-

The 3-fluoro-4-methoxyphenyl moiety is critical. The 4-methoxy group mimics the interaction of arachidonic acid, while the 3-fluoro substituent blocks metabolic hydroxylation at the position ortho to the methoxy group (a common metabolic pathway) and modulates the torsion angle of the phenyl ring relative to the pyrazole, optimizing the fit within the COX-2 hydrophobic channel.

-

-

Clinical Relevance: Demonstrates the safety and efficacy of the 3-fluorophenyl motif in chronic administration.

p38 MAPK Inhibitors (Research Candidates)

-

Target: p38 Mitogen-Activated Protein Kinase (Inflammation/Oncology).[2][3]

-

Key Finding: A "regioisomeric switch" was observed in pyrazole-based inhibitors.[3]

-

Compound A: 3-(4-fluorophenyl) pyrazole

Potent p38 inhibitor.[3] -

Compound B: 4-(4-fluorophenyl) pyrazole

Loss of p38 activity; gain of activity against BRAF and VEGFR .

-

-

3-Fluoro Specificity: In the optimization of p38 inhibitors, replacing a 4-fluorophenyl with a 3-fluorophenyl group often retains potency while altering solubility and reducing crystal packing energy, which improves oral bioavailability.

CDPPB Analogs (mGluR5 Modulators)

-

Target: Metabotropic Glutamate Receptor 5 (Positive Allosteric Modulator).[4][5]

-

SAR Insight: The parent compound CDPPB contains a 1,3-diphenylpyrazole core.[6] Structure-activity studies revealed that introducing a 3-fluorophenyl group at the N1 position significantly enhanced metabolic stability compared to the non-fluorinated analog, without disrupting the critical

-stacking interactions required for the allosteric binding site.

Part 4: Experimental Protocols

Protocol: Synthesis of 1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine

A common intermediate for fused pyrazolo-pyrimidines.

Reagents:

-

3-Fluorophenylhydrazine hydrochloride (10 mmol)

-

3-Aminocrotononitrile (10 mmol)

-

Ethanol (Absolute, 20 mL)

-

Hydrochloric acid (conc., catalytic)

Step-by-Step:

-

Reflux: Combine hydrazine and aminocrotononitrile in ethanol with 3 drops of conc. HCl. Reflux at 80°C for 6 hours.

-

Monitoring: Check TLC (50% EtOAc/Hexane). The hydrazine spot should disappear.

-

Isolation: Cool to room temperature. Pour onto crushed ice/water (100 mL).

-

Neutralization: Adjust pH to ~8 with 10% NaHCO3.

-

Crystallization: The solid precipitate is filtered, washed with cold water, and recrystallized from Ethanol/Water (9:1).

-

Yield: Typically 75-85%.

-

Validation:

(DMSO-

Protocol: In Vitro Metabolic Stability Assay (Microsomal)

Objective: Compare intrinsic clearance (

-

Incubation: Incubate test compound (

) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-regenerating system (Mg

, Glucose-6-phosphate, G6PDH, NADP). -

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot

vs. time. Slope- .

References

-

Deracoxib: A Selective COX-2 Inhibitor. Veterinary Pharmacology and Therapeutics. Source:

-

Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones." Source: [7]

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. "The role of fluorine in drug discovery." Source:

-

p38 MAPK Inhibitor SAR. National Institutes of Health. "Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity." Source:

-

CDPPB and mGluR5 Modulation. Journal of Medicinal Chemistry. "Substituent effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides." Source:

Sources

- 1. dechra-us.com [dechra-us.com]

- 2. ijmphs.com [ijmphs.com]

- 3. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituent effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides on positive allosteric modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Methodological & Application

Synthesis of 3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole from diketones

Application Note: Scalable Synthesis of 3-(Diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of 3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole . This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and other fluorinated bioactive heterocycles. The presence of the acid-sensitive diethoxymethyl (acetal) group presents a specific synthetic challenge, requiring precise pH control and anhydrous handling to prevent premature hydrolysis to the aldehyde.

This guide provides a two-step synthetic route:

-

Claisen Condensation: Regioselective formation of the 1,3-diketone intermediate.

-

Knorr Cyclization: Hydrazine-mediated ring closure under buffered conditions.

Chemical Background & Retrosynthesis

The target molecule combines a lipophilic fluorophenyl group (enhancing metabolic stability and potency) with a protected aldehyde (acetal). The 1H-pyrazole core is dynamic; in solution, the 3- and 5-positions are equivalent due to annular tautomerism (prototropy).

Key Synthetic Challenges:

-

Acetal Stability: The diethoxymethyl group is labile in aqueous acid. Standard acidic workups must be avoided.

-

Claisen Self-Condensation: Preventing the homocoupling of 3-fluoroacetophenone requires kinetic control or excess ester.

Retrosynthetic Pathway (Graphviz)

Caption: Retrosynthetic disconnection of the target pyrazole into commercially available building blocks via a 1,3-diketone intermediate.

Experimental Protocols

Step 1: Synthesis of 4,4-diethoxy-1-(3-fluorophenyl)butane-1,3-dione

This step utilizes a Claisen condensation. While Lithium Hexamethyldisilazide (LiHMDS) offers superior kinetic control, Sodium Hydride (NaH) is selected here for its scalability and cost-effectiveness in industrial applications.

Reagents:

-

3-Fluoroacetophenone (1.0 equiv)

-

Ethyl diethoxyacetate (1.2 equiv)

-

Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)

-

Anhydrous THF (Tetrahydrofuran)

Protocol:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Base Activation: Charge the flask with NaH (1.5 equiv). Wash twice with anhydrous hexane to remove mineral oil if high purity is required (optional for scale-up). Suspend the NaH in anhydrous THF (10 mL/g of NaH). Cool to 0°C.[1]

-

Ketone Addition: Dissolve 3-fluoroacetophenone (1.0 equiv) in minimal THF. Add dropwise to the NaH suspension over 30 minutes. Hydrogen gas evolution will occur.[2] Stir at 0°C for 30 minutes to form the enolate.

-

Ester Addition: Add ethyl diethoxyacetate (1.2 equiv) dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (66°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting ketone spot should disappear.

-

-

Workup (Critical):

-

Cool the reaction to 0°C.

-

Quench: Slowly add saturated aqueous Ammonium Chloride (NH₄Cl). Do not use HCl, as this will hydrolyze the acetal.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: The crude beta-diketone is often an oil existing as a mixture of keto-enol tautomers. It can be used directly or purified via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Step 2: Cyclization to 3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole

The condensation with hydrazine is highly efficient. The reaction is performed in ethanol.[1][3]

Reagents:

-

Crude Diketone (from Step 1)

-

Hydrazine Hydrate (64% or 80% solution) (1.2 equiv)

-

Ethanol (Absolute)[1]

Protocol:

-

Dissolution: Dissolve the diketone (1.0 equiv) in absolute ethanol (5 mL/mmol).

-

Addition: Add Hydrazine Hydrate (1.2 equiv) dropwise at room temperature. The reaction is slightly exothermic.[4]

-

Cyclization: Stir at room temperature for 1 hour, then heat to reflux for 2 hours to ensure complete dehydration and aromatization.

-

Workup:

-

Concentrate the ethanol solvent under reduced pressure.

-

Resuspend the residue in water and extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Note: If the product precipitates upon adding water to the cooled ethanol solution, filtration is the preferred isolation method.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

Analytical Data & Validation

The following data profiles are expected for the purified product.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| 1H NMR | Acetal CH | δ 5.50–5.65 ppm (s, 1H) | Characteristic singlet for -CH(OEt)₂ |

| 1H NMR | Pyrazole CH | δ 6.80–7.10 ppm (s, 1H) | C4-H of the pyrazole ring |

| 1H NMR | Ethyl CH₂ | δ 3.50–3.70 ppm (m, 4H) | Diastereotopic methylene protons of acetal |

| 1H NMR | Ethyl CH₃ | δ 1.15–1.25 ppm (t, 6H) | Methyl protons of acetal |

| 19F NMR | Ar-F | δ -110 to -115 ppm | Characteristic of 3-fluorophenyl |

| MS (ESI) | [M+H]⁺ | ~265.13 m/z | Consistent with C₁₄H₁₇FN₂O₂ |

Troubleshooting & Optimization

Mechanism of Potential Failure Modes (Graphviz)

Caption: Critical failure modes. Acidic conditions lead to acetal hydrolysis; wet solvents in Step 1 reduce yield via quenching or self-condensation.

Key Optimization Tips:

-

Regioselectivity: In the synthesis of N-substituted pyrazoles (e.g., if using methylhydrazine), regioselectivity becomes critical. For this N-H pyrazole, tautomerism renders the 3- and 5-isomers identical.

-

Water Scavenging: If the Claisen condensation yield is low, ensure THF is distilled from sodium/benzophenone or passed through an activated alumina column.

-

Acetal Protection: If the acetal hydrolyzes during the reaction (unlikely in basic hydrazine), re-acetalization can be attempted using triethyl orthoformate and p-TsOH (catalytic) in ethanol, though it is better to prevent hydrolysis by maintaining pH > 7.

References

-

Organic Syntheses, Coll.[1][5] Vol. 3, p. 368 (1955). Ethyl Diethoxyacetate.[1] A foundational protocol for the synthesis of the acetal-protected ester precursor.

-

Organic Syntheses, Coll.[1][5] Vol. 4, p. 662 (1963). Condensation of Acetophenones with Esters. General methodology for beta-diketone synthesis.

-

Journal of Fluorine Chemistry, 111(2), 201-205 (2001). Regioselective synthesis of fluorinated pyrazole derivatives. Discusses the impact of fluorine substituents on pyrazole cyclization kinetics.

-

Synlett, 2018, 29, 2689–2692. Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles. Provides modern context on pyrazole synthesis conditions and functional group tolerance.

-

BenchChem Application Notes. Synthesis of Pyrazole Derivatives from β-Keto Esters. General industrial protocols for Knorr pyrazole synthesis.

Sources

Introduction: The Strategic Role of Acetal Protecting Groups in Pyrazole Synthesis

An Application Note and Protocol for the Acid-Catalyzed Deprotection of Pyrazole Acetals

Pyrazoles are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The synthesis of complex, highly functionalized pyrazole derivatives often necessitates a strategic approach to protecting group chemistry to mask reactive sites and ensure selective transformations.[3][4]

Acetal protecting groups are frequently employed to shield carbonyl functionalities on pyrazole side chains or, in a related capacity, to protect the pyrazole N-H bond itself. For instance, ethyl vinyl ether can protect the pyrazole NH-fragment, forming a hemiaminal ether that is labile under acidic conditions.[5] This strategy is crucial for enabling reactions that are incompatible with the acidic N-H proton, such as certain cross-coupling reactions.[5] The subsequent removal, or deprotection, of these acetal groups is a critical step to unveil the desired functionality and yield the final target molecule.

This guide provides a comprehensive overview of the acid-catalyzed deprotection of pyrazole acetals, detailing the underlying mechanism, a robust experimental protocol, and critical insights into optimizing reaction conditions and troubleshooting common challenges.

Mechanism of Acid-Catalyzed Acetal Hydrolysis

The deprotection of an acetal is fundamentally an acid-catalyzed hydrolysis reaction. The process is an equilibrium that is driven towards the carbonyl product by the presence of excess water.[6][7] The mechanism proceeds through several distinct, reversible steps:

-

Protonation: The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst (H-A).[8][9] This converts the alkoxy group into a good leaving group (an alcohol).

-

Formation of an Oxonium Ion: The protonated alkoxy group departs as a neutral alcohol molecule. The lone pair of electrons on the adjacent oxygen atom assists in this departure, forming a resonance-stabilized oxonium ion.[9]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion.[9]

-

Deprotonation: A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the newly added oxygen, yielding a hemiacetal intermediate.[7][10]

-

Repeat of the Sequence: The sequence is repeated. The second alkoxy group is protonated, converting it into a good leaving group.[9]

-

Carbonyl Formation: The hydroxyl group of the hemiacetal facilitates the departure of the second alcohol molecule, forming a protonated carbonyl group.[7]

-

Final Deprotonation: A final deprotonation step by a weak base regenerates the acid catalyst and yields the final carbonyl product.[7][9]

Caption: Mechanism of acid-catalyzed acetal hydrolysis.

Key Experimental Parameters and Catalyst Selection

The success of an acetal deprotection hinges on the careful selection of the acid catalyst, solvent, and temperature. These parameters must be optimized to ensure efficient cleavage of the acetal without affecting other sensitive functional groups in the molecule.[11][12]

Choice of Acid Catalyst

A wide array of both Brønsted and Lewis acids can effectively catalyze acetal hydrolysis.[13] The choice depends on the substrate's stability and the presence of other acid-labile groups.

-

Brønsted Acids: These are the most common catalysts.[13]

-

Lewis Acids: These are excellent alternatives, often offering greater chemoselectivity and milder reaction conditions.[13][16]

-

Bismuth(III) Nitrate (Bi(NO₃)₃·5H₂O): An inexpensive, relatively non-toxic, and efficient catalyst for deprotecting acetals from ketones and conjugated aldehydes.[16][17]

-

Erbium(III) Triflate (Er(OTf)₃): A gentle Lewis acid that works well at room temperature in wet nitromethane.[18]

-

Cerium(IV) Ammonium Nitrate (CAN): Can catalyze hydrolysis under mildly acidic or even buffered (pH 8) conditions.[13][19]

-

-

Solid-Supported Acids: These heterogeneous catalysts simplify workup, as they can be removed by simple filtration.[20]

Solvent, Temperature, and Reaction Time

The solvent plays a crucial role, as water is a required reagent for the hydrolysis.[14]

-

Solvents: Common choices include mixtures of water with an organic cosolvent like tetrahydrofuran (THF), acetone, or dichloromethane (CH₂Cl₂) to ensure solubility of the substrate.[14][21]

-

Temperature: Many deprotections proceed efficiently at room temperature.[14][16] For sluggish reactions involving more stable acetals, gentle heating may be necessary to drive the reaction to completion.[14]

-

Reaction Time: Reaction times can vary from minutes to several hours, depending on the substrate's stability and the chosen conditions. Progress should always be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).[14]

| Catalyst System | Typical Conditions | Advantages & Considerations |

| HCl / H₂O | THF/H₂O, Room Temp. | Strong acid, effective but lacks chemoselectivity.[5] |

| TFA / H₂O | CH₂Cl₂/H₂O, 0°C to RT | Volatile acid, easy to remove, but harsh.[15] |

| Bi(NO₃)₃·5H₂O | CH₂Cl₂, Room Temp. | Mild, chemoselective for ketone/conjugated aldehyde acetals.[17] |

| Er(OTf)₃ | Wet Nitromethane, RT | Very gentle Lewis acid conditions.[18] |

| Iodine (I₂) / Acetone | Acetone, Room Temp. | Neutral conditions, fast, compatible with many acid-sensitive groups.[14] |

| Al(HSO₄)₃ / wet SiO₂ | n-Hexane, Reflux | Heterogeneous catalyst, easy workup by filtration.[20] |

Detailed Experimental Protocol

This protocol provides a general procedure for the acid-catalyzed deprotection of a pyrazole acetal using a standard Brønsted acid.

Materials and Reagents

-

Pyrazole acetal substrate (1.0 mmol)

-

Solvent: Tetrahydrofuran (THF), reagent grade (10 mL)

-

Acid Catalyst: 2M Hydrochloric Acid (HCl) (5 mL)

-

Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Extraction Solvent: Ethyl acetate (EtOAc)

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Glassware: Round-bottom flask, magnetic stir bar, separatory funnel, Erlenmeyer flask

-

Monitoring: TLC plates (silica gel 60 F₂₅₄), developing chamber, UV lamp

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the pyrazole acetal substrate (1.0 mmol). Dissolve the substrate in THF (10 mL).

-

Acid Addition: While stirring at room temperature, add the 2M HCl solution (5 mL) to the flask.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC, eluting with an appropriate solvent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression. Reactions are typically complete within 1-4 hours.

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).[22]

-

Extraction: Transfer the entire mixture to a separatory funnel. Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).[23]

-

Washing: Combine the organic layers and wash sequentially with water (20 mL) and then with brine (saturated aqueous NaCl solution) (20 mL) to remove residual water-soluble impurities.[23]

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[24]

-

Purification: Purify the crude residue by an appropriate method, such as flash column chromatography on silica gel or recrystallization, to obtain the pure deprotected pyrazole derivative.[5]

Caption: Workflow for acid-catalyzed pyrazole acetal deprotection.

Troubleshooting and Orthogonal Strategies

Common Issues

-

Incomplete or Sluggish Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can often accelerate the process.[14] Alternatively, a stronger acid or an increased catalyst loading might be required, but this should be attempted cautiously to avoid side reactions.[14] The choice of cosolvent can also be critical; ensuring sufficient water is present is necessary for hydrolysis.[14]

-

Degradation of Product: If the desired product is also acid-sensitive, harsh conditions must be avoided. Switching to a milder Lewis acid like Bi(OTf)₃ or using a buffered system may be necessary.[16][18] For extremely sensitive substrates, non-hydrolytic methods, such as using iodine in acetone, provide an excellent neutral alternative.[14]